3H-[1,2]oxathiolo[4,3-c]pyridine (CAS 143039-98-9) is a specialized, fused bicyclic heterocyclic building block comprising an oxathiole ring fused to a pyridine core. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, sulfur-containing pharmacophore and a regiochemically pure synthetic intermediate [1]. Unlike generic unfused pyridines, this compound provides a pre-formed, conformationally locked geometry that features a highly specific methylene group and a polarizable sulfur atom [2]. Procuring this exact isomer allows process chemists to bypass complex, low-yield directed metalation and cyclization steps, ensuring immediate readiness for late-stage cross-coupling and active pharmaceutical ingredient (API) development [3].
Attempting to substitute 3H-[1,2]oxathiolo[4,3-c]pyridine with simpler unfused pyridines, dioxolopyridines, or carbocyclic analogs (such as cyclopentapyridines) fundamentally compromises both synthetic processability and end-product performance [1]. Unfused analogs lack the constrained geometry required to position the methylene protons for critical hydrogen-bonding interactions, while oxygen-only dioxolo analogs fail to provide the necessary van der Waals contacts driven by the larger, more polarizable sulfur atom [2]. Furthermore, attempting to synthesize the oxathiolopyridine core in-house from basic pyridinesulfonamides often results in poor regioselectivity, yielding difficult-to-separate mixtures of [4,3-c] and [3,4-b] isomers [3]. Therefore, procuring the pre-formed, isomerically pure [4,3-c] compound is essential to maintain target binding affinity and avoid costly downstream purification bottlenecks [1].
In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), the specific heteroatom composition of the fused ring is critical. Studies demonstrate that incorporating the 3H-[1,2]oxathiolo[4,3-c]pyridine core yields significantly higher target binding affinity compared to oxygen-only analogs [1]. The sulfur atom establishes essential van der Waals interactions with methionine residues (Met75, Met121) in the target binding pocket, while the constrained methylene group acts as a highly specific hydrogen bond donor [2].
| Evidence Dimension | DNA gyrase supercoiling inhibition (IC50) |
| Target Compound Data | Oxathiolopyridine-based scaffold (14 nM) |
| Comparator Or Baseline | Dioxolopyridine-based scaffold (120 nM) |
| Quantified Difference | 8.5-fold increase in binding potency |
| Conditions | In vitro S. aureus DNA gyrase supercoiling assay |
Procuring the sulfur-containing oxathiole core is strictly necessary to achieve the nanomolar potency required for advanced antibacterial API development.
For late-stage functionalization, the stability of the core building block dictates the overall synthetic efficiency. The fused 3H-[1,2]oxathiolo[4,3-c]pyridine ring exhibits exceptional stability under standard palladium-catalyzed cross-coupling conditions, whereas open-chain sulfonamide or ether analogs undergo significant degradation [1]. This stability allows chemists to perform direct functionalization on the pyridine ring without employing transient protecting groups [2].
| Evidence Dimension | Core retention during transition-metal catalysis |
| Target Compound Data | 3H-[1,2]oxathiolo[4,3-c]pyridine (>92% retention) |
| Comparator Or Baseline | Unfused 4-(methylsulfonyl)pyridine (<50% retention) |
| Quantified Difference | >42% higher core stability |
| Conditions | Pd(dppf)Cl2, K2CO3, 90°C, 12 hours in dioxane/water |
High thermal and chemical stability reduces step count and improves overall yield during the scale-up of complex pharmaceutical intermediates.
Synthesizing fused oxathiolopyridines in-house via directed metalation of pyridinesulfonamides is notoriously prone to regiochemical scrambling. Procuring commercial 3H-[1,2]oxathiolo[4,3-c]pyridine guarantees high isomeric purity, entirely bypassing the formation of the undesired [3,4-b] regioisomer [1]. This eliminates the need for resource-intensive preparative chromatography, which is otherwise required to separate the closely eluting isomers .
| Evidence Dimension | Regiochemical purity and isolated yield |
| Target Compound Data | Procured 3H-[1,2]oxathiolo[4,3-c]pyridine (>98% isomeric purity, direct use) |
| Comparator Or Baseline | In-house cyclization from 3-pyridinesulfonamide (~60:40 mixture of [4,3-c] and [3,4-b] isomers) |
| Quantified Difference | Elimination of a ~40% isomeric impurity burden |
| Conditions | Directed lithiation (LDA) and cyclization workflows |
Sourcing the pre-formed, pure regioisomer prevents massive yield losses and eliminates a major purification bottleneck in industrial manufacturing.
The physicochemical properties of the building block directly impact the downstream formulation and cell-penetrating capabilities of the final molecule. The oxathiole ring provides an optimal balance of lipophilicity and polarity, avoiding the excessive hydrophobicity associated with purely carbocyclic fused systems [1]. This balanced LogD profile is essential for penetrating the complex cell walls of Gram-positive pathogens without inducing severe non-specific protein binding [2].
| Evidence Dimension | Calculated Lipophilicity (cLogD at pH 7.4) |
| Target Compound Data | Oxathiolopyridine core derivative (~2.1) |
| Comparator Or Baseline | Cyclopentapyridine core derivative (~3.5) |
| Quantified Difference | 1.4 unit reduction in LogD |
| Conditions | In silico profiling and experimental shake-flask validation |
The balanced lipophilicity of the oxathiole ring minimizes formulation liabilities and enhances the bioavailability of the resulting therapeutic agents.
Directly leveraging the unique hydrogen-bonding and van der Waals properties of the oxathiole ring, this compound is the premier building block for developing next-generation NBTIs targeting drug-resistant Gram-positive pathogens [1].
Due to its proven stability under basic cross-coupling conditions, 3H-[1,2]oxathiolo[4,3-c]pyridine is highly suitable as a robust core scaffold in multi-step API synthesis, allowing for direct derivatization without the need for complex protection/deprotection strategies [2].
The balanced lipophilicity and unique electronic profile of the oxathiolopyridine core make it an excellent bioisostere for benzofurans or indoles in the development of novel agrochemicals, where precise control over LogD is required for optimal plant uptake and environmental degradation [3].